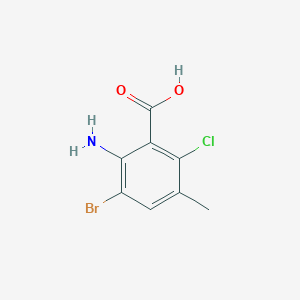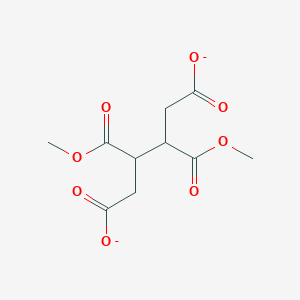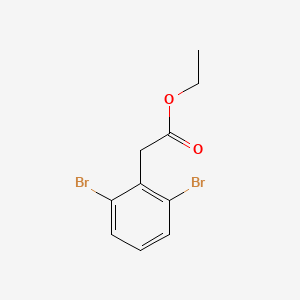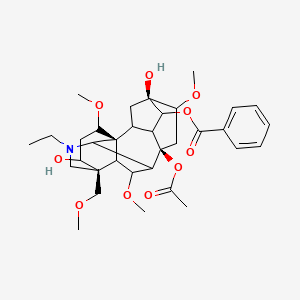
2-Amino-3-bromo-6-chloro-5-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-bromo-6-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, chloro, and methyl substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-6-chloro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the precursor 2-Amino-3-methylbenzoic acid. The bromination and chlorination reactions are carried out under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the benzene ring. The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) to achieve selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-bromo-6-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions:
Coupling Reactions: The bromo and chloro substituents can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups like azides or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-bromo-6-chloro-5-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: The compound can be used to study biochemical pathways and molecular interactions
Wirkmechanismus
The mechanism of action of 2-Amino-3-bromo-6-chloro-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but lacks the bromo substituent.
2-Amino-3-bromo-5-methylbenzoic acid: Similar structure but lacks the chloro substituent.
2-Amino-6-chloro-3-methylbenzoic acid: Similar structure but lacks the bromo substituent.
Uniqueness
2-Amino-3-bromo-6-chloro-5-methylbenzoic acid is unique due to the presence of both bromo and chloro substituents, which provide distinct reactivity and potential for diverse chemical transformations. This combination of substituents allows for selective functionalization and the synthesis of complex molecules with tailored properties .
Eigenschaften
Molekularformel |
C8H7BrClNO2 |
|---|---|
Molekulargewicht |
264.50 g/mol |
IUPAC-Name |
2-amino-3-bromo-6-chloro-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrClNO2/c1-3-2-4(9)7(11)5(6(3)10)8(12)13/h2H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
NPVQPVBJNVPTTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B14784695.png)
![2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784703.png)

![(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784712.png)

![2-[[6-amino-2-[[2-[[55-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tri(butan-2-yl)-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B14784718.png)


![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
![2-methyl-N-{4-methyl-3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)carbamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14784746.png)
![N-[1-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexyl]-carbamic acid, phenylmethyl ester](/img/structure/B14784755.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea](/img/structure/B14784768.png)

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784785.png)
